molecular formula C12H11ClO3 B1361935 Ethyl 7-chloro-3-methyl-1-benzofuran-2-carboxylate CAS No. 32565-17-6

Ethyl 7-chloro-3-methyl-1-benzofuran-2-carboxylate

Cat. No. B1361935
CAS RN: 32565-17-6
M. Wt: 238.66 g/mol
InChI Key: PYNDYZIICZTLMZ-UHFFFAOYSA-N
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Description

Ethyl 7-chloro-3-methyl-1-benzofuran-2-carboxylate is a chemical compound with the CAS Number: 32565-17-6 . It has a molecular weight of 238.67 and is also known as benzofuran ester. It is a powder at room temperature .


Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years . For instance, 3-Methylbenzofuran-2-carboxylic acid, a benzofuran derivative, undergoes palladium-catalyzed cross-coupling reaction with 4-iodoanisole and diphenyliodonium triflate under different reaction conditions to form the corresponding biaryl .


Molecular Structure Analysis

The InChI code for Ethyl 7-chloro-3-methyl-1-benzofuran-2-carboxylate is 1S/C12H11ClO3/c1-3-15-12(14)10-7(2)8-5-4-6-9(13)11(8)16-10/h4-6H,3H2,1-2H3 .


Physical And Chemical Properties Analysis

Ethyl 7-chloro-3-methyl-1-benzofuran-2-carboxylate is a powder at room temperature . It has a melting point of 67-68°C .

Scientific Research Applications

Anti-Tumor Activity

Benzofuran compounds, including Ethyl 7-chloro-3-methyl-1-benzofuran-2-carboxylate, have shown strong biological activities such as anti-tumor . For instance, some substituted benzofurans have demonstrated dramatic anticancer activities . A compound with a benzofuran ring was found to have significant cell growth inhibitory effects on different types of cancer cells .

Antibacterial Activity

Benzofuran compounds are known for their antibacterial properties . This makes them potential candidates for the development of new antibacterial drugs.

Anti-Oxidative Activity

Benzofuran compounds also exhibit anti-oxidative activities . This property could be harnessed in the development of drugs for diseases caused by oxidative stress.

Anti-Viral Activity

Benzofuran compounds have shown anti-viral activities . For example, a novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

Potential Anticancer Activity

Benzofuran derivatives demonstrate a wide range of biological and pharmacological activities, including anticancer properties . Evaluating the chemical structure of these compounds will guide future medicinal chemists in designing new drugs for cancer therapy that might give excellent results in in vivo/in vitro applications .

Synthesis of Complex Benzofuran Derivatives

Benzofuran derivatives are essential compounds that hold vital biological activities to design novel therapies with enhanced efficacy compared to conventional treatments . Therefore, medicinal chemists used its core to synthesize new derivatives that can be applied to a variety of disorders .

Natural Drug Lead Compounds

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .

Synthesis of Polycyclic Benzofuran Compounds

A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 .

Future Directions

Research on natural products containing benzofuran has remarkably increased during the past few decades . Newly isolated natural products with complex structures are being studied, characterized, and screened for possible biological activities . Several of such compounds have exhibited various biological activities, thus their total syntheses have attracted much attention from synthetic organic chemists .

properties

IUPAC Name

ethyl 7-chloro-3-methyl-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClO3/c1-3-15-12(14)10-7(2)8-5-4-6-9(13)11(8)16-10/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYNDYZIICZTLMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C(=CC=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60368375
Record name Ethyl 7-chloro-3-methyl-1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-chloro-3-methyl-1-benzofuran-2-carboxylate

CAS RN

32565-17-6
Record name Ethyl 7-chloro-3-methyl-1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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